3-Acetyl-4-hydroxybenzoic acid

Descripción

Contextualizing 3-Acetyl-4-hydroxybenzoic Acid within Hydroxybenzoic Acid Derivatives

Hydroxybenzoic acids are a class of phenolic acids that are structurally characterized by a benzene (B151609) ring substituted with a carboxylic acid group and at least one hydroxyl group. These compounds are widely distributed in the plant kingdom and are recognized for their diverse biological activities, including antioxidant and antimicrobial properties. frontiersin.orgmdpi.com The parent compound, 4-hydroxybenzoic acid, is a well-known example and serves as a precursor in the synthesis of many derivatives. nih.govmedchemexpress.com

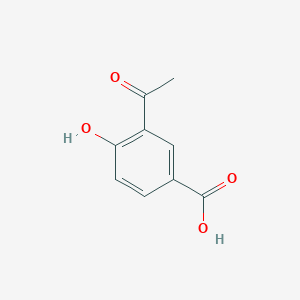

This compound is a specific derivative of 4-hydroxybenzoic acid. It is distinguished by the presence of an acetyl group (C(O)CH₃) at the third position on the benzene ring, adjacent to the hydroxyl group at the fourth position. This specific arrangement of functional groups—a carboxylic acid, a hydroxyl group, and an acetyl group—makes it a unique and versatile building block in organic synthesis. myskinrecipes.comnih.gov Its structure provides multiple reactive sites, allowing for a variety of chemical transformations.

The synthesis of this compound can be achieved through methods such as the Fries rearrangement of 4-acetoxybenzoic acid. chemicalbook.com One documented synthetic route involves the esterification of 4-hydroxybenzoic acid, followed by acetylation to produce methyl 4-acetoxybenzoate. semanticscholar.orgresearchgate.net A subsequent solvent-free Fries rearrangement of this intermediate yields this compound. semanticscholar.orgresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.govsigmaaldrich.com |

| Molecular Formula | C₉H₈O₄ | nih.gov |

| Molecular Weight | 180.16 g/mol | nih.gov |

| CAS Number | 16357-40-7 | nih.gov |

| Physical Form | Solid | sigmaaldrich.com |

Significance of this compound in Advanced Chemical Synthesis and Bioactive Compound Development

The strategic placement of its functional groups makes this compound a significant intermediate in advanced chemical synthesis. myskinrecipes.com It serves as a key starting material for creating more complex molecules with specific chemical or biological properties. myskinrecipes.com Its utility is particularly noted in the pharmaceutical and specialty chemical industries. myskinrecipes.com

In the realm of bioactive compound development, this compound is instrumental. For instance, it is a crucial precursor in the synthesis of flavanone-6-carboxylic acid derivatives. semanticscholar.orgresearchgate.net This process typically involves a Claisen-Schmidt condensation between this compound and various benzaldehyde (B42025) derivatives to form chalcones, which are then cyclized to create the flavanone (B1672756) structure. semanticscholar.orgresearchgate.net Flavonoids are a class of compounds extensively studied for their potential pharmacological activities.

Furthermore, research indicates its role as an intermediate in the production of certain anti-inflammatory and antimicrobial agents. myskinrecipes.com The compound's structure is also foundational for creating dyes and pigments. myskinrecipes.com Its adaptability as a building block enables chemists to construct elaborate molecular architectures for a wide range of research and industrial applications. myskinrecipes.com

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-acetyl-4-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-5(10)7-4-6(9(12)13)2-3-8(7)11/h2-4,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBXWXGOFQSROI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00429373 | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16357-40-7 | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00429373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-acetyl-4-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 3 Acetyl 4 Hydroxybenzoic Acid

Established Synthetic Routes to 3-Acetyl-4-hydroxybenzoic Acid

Fries Rearrangement of 4-Acetoxybenzoic Acid Derivatives

The Fries rearrangement is a classic and significant method for synthesizing hydroxyaryl ketones from phenolic esters, utilizing a Lewis acid catalyst. wikipedia.org This reaction is particularly relevant for the production of this compound from 4-acetoxybenzoic acid derivatives. The rearrangement is ortho and para selective, and the desired product can be favored by adjusting reaction conditions such as temperature and solvent. wikipedia.org

A common procedure involves the Fries rearrangement of 4-acetoxybenzoic acid (1 mol) with aluminum chloride (3.3 mol) at a temperature of 150–155°C for one hour, yielding this compound. chemicalbook.com Another approach involves the initial acetylation of 4-hydroxybenzoic acid to produce 4-acetoxybenzoic acid, which then undergoes a Fries rearrangement. nih.gov

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Acetoxybenzoic acid | Aluminum chloride (3.3 mol), 150–155°C, 1 h | This compound | 24% | chemicalbook.com |

| Acetyl-protected p-hydroxybenzoic acid | Fries rearrangement | o-acetylated analog | Not specified | nih.gov |

In the synthesis of this compound from methyl 4-acetoxybenzoate, a solvent-free reaction was conducted using anhydrous aluminum chloride and potassium chloride at 120°C for one hour, followed by heating at 170°C for 30 minutes. acs.org This method resulted in the formation of a yellow solid which, after hydrolysis, yielded the desired product. acs.org

Solvent-free, or solid-state, Fries rearrangement offers a more environmentally friendly alternative to traditional methods that use organic solvents. These techniques can lead to higher yields and simpler work-up procedures.

A notable example is the solvent-free Fries rearrangement of methyl 4-acetoxybenzoate using aluminum chloride (AlCl₃) and potassium chloride (KCl) to produce this compound in a 67% yield. semanticscholar.org This reaction is believed to proceed with the methyl ester acting as a solvent-like medium at elevated temperatures. ualberta.ca The mixture was heated at 120°C for 30 minutes and then at 150°C for one hour. ualberta.ca

| Starting Material | Catalyst/Reagents | Temperature | Time | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl 4-acetoxybenzoate | AlCl₃ and KCl | 120°C then 150°C | 30 min then 1 h | This compound | 67% | semanticscholar.orgualberta.ca |

Multi-Step Synthesis from Salicylic (B10762653) Acid Derivatives

This compound can be synthesized from salicylic acid derivatives through a multi-step process. One such pathway begins with 4-hydroxybenzoic acid, a salicylic acid derivative. semanticscholar.org The process involves the esterification of 4-hydroxybenzoic acid with methanol (B129727) and sulfuric acid to produce methyl 4-hydroxybenzoate (B8730719) with an 87% yield. semanticscholar.org This is followed by the acetylation of the phenolic hydroxyl group using acetic anhydride (B1165640) to give methyl 4-acetoxybenzoate in 75% yield. semanticscholar.org Finally, a solvent-free Fries rearrangement of methyl 4-acetoxybenzoate yields this compound. semanticscholar.org

Another synthetic route starting from 5-substituted salicylic acid involves acetylation, followed by a Fries rearrangement at 160°C with anhydrous aluminum chloride to yield the 3-acetyl salicylic acid intermediate. nih.gov

Alternative Synthetic Pathways for this compound and its Precursors

Alternative methods for synthesizing precursors to this compound, such as 4-hydroxyacetophenone, include the Friedel-Crafts acetylation of phenol (B47542). google.comgoogle.com In this process, phenyl acetate (B1210297) or phenol and an acetylating agent are converted to 4-hydroxyacetophenone, which can then be acetylated to form 4-acetoxyacetophenone. google.comgoogle.com This intermediate can subsequently be oxidized to 4-acetoxybenzoic acid. google.com

A biological approach for producing a related compound, 3-acetylamino-4-hydroxybenzoic acid, utilizes a microorganism modified to increase its production of 3-amino-4-hydroxybenzoic acid and N-hydroxyarylamine O-acetyltransferase activity. google.com Furthermore, de novo synthesis of p-hydroxybenzoic acid, a precursor, has been achieved in Saccharomyces cerevisiae by enhancing the shikimate pathway. acs.org

Derivatization and Functionalization Strategies of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups—the carboxylic acid, the hydroxyl group, and the acetyl group—provide multiple sites for derivatization.

One common derivatization is the Claisen-Schmidt condensation of the acetyl group with various benzaldehyde (B42025) derivatives. This reaction, typically carried out in a basic medium, leads to the formation of chalcone (B49325) derivatives. semanticscholar.org For example, this compound has been condensed with p-anisaldehyde and veratraldehyde to produce 2'-hydroxychalcone-5'-carboxylic acid derivatives in 81% and 71% yields, respectively. semanticscholar.org These chalcones can then undergo ring closure to form flavanone-6-carboxylic acids. semanticscholar.org

The carboxylic acid group can be converted to an amide. For instance, amide condensation of this compound with 2-azidoethan-1-amine has been achieved using the coupling reagent HATU. acs.org The phenolic hydroxyl group can also be a site for further reactions.

The functional groups of this compound make it a valuable building block in the synthesis of various organic compounds, including pharmaceuticals like anti-inflammatory and antimicrobial agents, as well as specialty chemicals such as dyes and pigments. myskinrecipes.com

Synthesis of Chalcone and Flavone (B191248) Intermediates Utilizing this compound

The synthesis of chalcones and their subsequent cyclization to flavones are significant transformations involving this compound. These compounds are of considerable interest due to their presence in natural products and their potential biological activities.

The primary method for synthesizing chalcone intermediates from this compound is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of this compound with various aromatic aldehydes. asianpubs.orgsemanticscholar.orgresearchgate.net The choice of base and reaction conditions can influence the yield and purity of the resulting chalcones. For instance, the use of 40% aqueous potassium hydroxide (B78521) in ethanol (B145695) at room temperature has been reported for the condensation with aldehydes isolated from the roots of Decalepis hemiltonii. asianpubs.org

Following the synthesis of chalcones, they can be converted into flavones through cyclization reactions. One common method involves bromination of the chalcone followed by treatment with a base, such as potassium hydroxide in ethanol, to facilitate intramolecular cyclization and the formation of the flavone ring system. asianpubs.org Another approach to flavanone (B1672756) synthesis from the corresponding chalcone is a ring closure reaction. semanticscholar.orgresearchgate.net

A solvent-free Fries rearrangement of methyl 4-acetoxybenzoate in the presence of aluminum chloride (AlCl3) can produce this compound, which then undergoes a Claisen-Schmidt condensation with benzaldehyde derivatives to yield 2'-hydroxychalcone-5'-carboxylic acid derivatives. semanticscholar.orgresearchgate.net These chalcones can then be cyclized to the corresponding flavanone-6-carboxylic acids. semanticscholar.orgresearchgate.net

Table 1: Synthesis of Chalcone and Flavone Intermediates

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| This compound, p-anisaldehyde | 40% KOH, Ethanol | 2'-hydroxy-4-methoxychalcone-5'-carboxylic acid | 81 | semanticscholar.orgresearchgate.net |

| This compound, Veratraldehyde | 40% KOH, Ethanol | 2'-hydroxy-3,4-dimethoxychalcone-5'-carboxylic acid | 71 | semanticscholar.orgresearchgate.net |

| 2'-hydroxy-4-methoxychalcone-5'-carboxylic acid | Ring Closure | 4'-methoxyflavanone-6-carboxylic acid | 67 | semanticscholar.orgresearchgate.net |

| 2'-hydroxy-3,4-dimethoxychalcone-5'-carboxylic acid | Ring Closure | 3',4'-dimethoxyflavanone-6-carboxylic acid | 59 | semanticscholar.orgresearchgate.net |

| This compound, 4-ethoxy benzaldehyde | 40% KOH, Ethanol | 3-(3-(4-ethoxy-phenyl)-acryloyl)-4-hydroxy-benzoic acid | 58 | tsijournals.com |

Preparation of Esters and Amides of this compound

The carboxylic acid and phenolic hydroxyl groups of this compound are amenable to esterification and amidation reactions, leading to a wide array of derivatives.

Esterification of the carboxylic acid can be achieved through various methods. For instance, reaction with an alcohol in the presence of an acid catalyst is a common approach. The phenolic hydroxyl group can also be esterified, for example, by reaction with an acid anhydride. uwimona.edu.jm

Amide derivatives can be synthesized by activating the carboxylic acid group, for example, by converting it to an acid chloride, followed by reaction with an appropriate amine. Alternatively, coupling agents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) can be used to facilitate the direct reaction between the carboxylic acid and an amine. researchgate.net

The synthesis of 3-acetylamino-4-hydroxybenzoic acid has been achieved through a microbial process. This involves using a microorganism modified to increase its N-hydroxyarylamine O-acetyltransferase (NhoA) activity, which catalyzes the conversion of 3-amino-4-hydroxybenzoic acid to the desired acetylated product. google.com

Table 2: Preparation of Esters and Amides

| Starting Material | Reagent(s) | Product | Reference |

| 4-Hydroxybenzoic acid | Acetic anhydride, H₂SO₄ (cat.) | 4-Acetoxybenzoic acid | uwimona.edu.jm |

| 3-Amino-4-hydroxybenzoic acid | Modified microorganism (increased NhoA activity) | 3-Acetylamino-4-hydroxybenzoic acid | google.com |

| Benzoic acids | 4-Halobenzylamines, BOP reagent | N-(4-Halobenzyl)amides | researchgate.net |

Green Chemistry Approaches in this compound Synthesis and Derivatization

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. Green chemistry principles are being applied to the synthesis and derivatization of this compound to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One notable green approach is the use of microwave irradiation to accelerate reactions. researchgate.netchemmethod.com Microwave-assisted synthesis has been shown to be effective for the Claisen-Schmidt condensation to produce chalcones, often with higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has also been applied to the synthesis of 1,3,4-oxadiazole (B1194373) derivatives from 4-hydroxybenzoic acid hydrazide, demonstrating advantages such as reduced reaction times, lower energy consumption, and high product purity. chemmethod.comchemmethod.com

The use of recyclable solvents, such as polyethylene (B3416737) glycol (PEG-400), presents another green alternative to volatile organic compounds (VOCs) in chalcone synthesis. rjpbcs.com PEG-400 can be recovered and reused, making the process more sustainable.

Solvent-free reaction conditions represent a significant advancement in green chemistry. The Fries rearrangement of methyl 4-acetoxybenzoate to produce this compound can be conducted without a solvent, which simplifies the work-up procedure and reduces environmental impact. semanticscholar.orgresearchgate.net

Furthermore, biocatalysis, using whole microorganisms or isolated enzymes, offers a green route for specific transformations. The production of 3-amino-4-hydroxybenzoic acid, a precursor to this compound, has been demonstrated in recombinant Corynebacterium glutamicum. nih.gov This biological approach operates under mild conditions and utilizes renewable feedstocks.

Table 3: Green Chemistry Approaches

| Reaction Type | Green Approach | Reagents/Conditions | Advantages | Reference |

| Chalcone Synthesis | Microwave Irradiation | Acetophenones, Aromatic aldehydes, KOH/MeOH | Facile, highly efficient, excellent yield, single step | researchgate.net |

| Chalcone Synthesis | Recyclable Solvent | 4-hydroxy acetophenone, Aldehydes, KOH, PEG-400 | Clean reaction, excellent yield, shorter reaction time, reduces VOCs | rjpbcs.com |

| This compound Synthesis | Solvent-free | Methyl 4-acetoxybenzoate, AlCl₃ | Avoids use of volatile/toxic solvents | semanticscholar.orgresearchgate.net |

| 1,3,4-Oxadiazole Synthesis | Microwave Irradiation | 4-hydroxybenzohydrazide derivatives, Acetic anhydride | Short reaction time, lower energy consumption, high yield and purity | chemmethod.comchemmethod.com |

Advanced Analytical Techniques for Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds. For a polar compound like 3-Acetyl-4-hydroxybenzoic acid, direct analysis by GC-MS can be challenging due to its low volatility and potential for thermal degradation in the injector or column. To overcome this, a derivatization step is often employed. This process chemically modifies the analyte to increase its volatility and thermal stability. For instance, acetylation of the hydroxyl and carboxylic acid groups can make the molecule more suitable for GC analysis. sciencerepository.org

In a typical GC-MS analysis, the derivatized sample is injected into the GC system, where it is vaporized and carried by an inert gas through a capillary column. sciencerepository.org The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and the stationary phase coated on the column walls. The temperature of the column is carefully controlled and programmed to increase over time, allowing for the sequential elution of compounds based on their boiling points and polarity. sciencerepository.org

Once separated, the molecules enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by a mass analyzer according to their mass-to-charge ratio (m/z). sciencerepository.org The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the unambiguous identification of the compound. mdpi.comsemanticscholar.org For example, the electron ionization mass spectrum (EIMS) of a derivative of this compound would show a specific molecular ion peak corresponding to its molecular weight. mdpi.com

Research has utilized GC-MS to elucidate the structure of reaction products involving this compound. semanticscholar.orgresearchgate.netresearchgate.net For instance, GC-MS analysis was performed on an Agilent 6890N Network GC system equipped with a Quattro Micromass triple quadrupole electron impact mass spectrometer to confirm the synthesis of related compounds. nih.gov Another study used a Hewlett-Packard 5890 gas chromatograph combined with a JMS-HX 110 spectrometer, operating in EI mode with an ion source at 270°C and electron energy at 70 eV. sciencerepository.org

Table 1: Illustrative GC-MS Parameters for the Analysis of this compound Derivatives

| Parameter | Description |

|---|---|

| GC System | Hewlett-Packard 5890 or Agilent 6890N sciencerepository.orgnih.gov |

| Column | SPB-5 (30m x 0.25 mm ID, 0.22 µm film thickness) sciencerepository.org |

| Carrier Gas | Helium or Nitrogen sciencerepository.org |

| Injector Temperature | 270°C sciencerepository.org |

| Oven Program | Initial temp 50°C for 2 min, ramp at 5°C/min to 260°C sciencerepository.org |

| Ionization Mode | Electron Impact (EI) at 70 eV sciencerepository.org |

| Mass Analyzer | Quadrupole or Double Focusing Sector |

| Derivatization | Acetylation to increase volatility sciencerepository.org |

X-ray Diffraction for Crystal Structure Analysis

The process involves irradiating a single, high-quality crystal of the compound with a monochromatic beam of X-rays. As the X-rays interact with the electron clouds of the atoms in the crystal, they are diffracted in specific directions. The resulting diffraction pattern of spots of varying intensity is collected by a detector. semanticscholar.org By analyzing the positions and intensities of these spots, crystallographers can mathematically reconstruct the electron density map of the molecule and, from that, deduce the exact position of each atom.

The crystal structure of this compound has been determined and reported. scispace.comscispace.com The analysis reveals the specific spatial orientation of the acetyl and carboxyl functional groups relative to the benzene (B151609) ring. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which govern the physical properties of the solid, including its melting point and solubility. For instance, studies have used instruments like the Agilent SuperNova diffractometer with a copper micro-focus X-ray source (λ = 1.54178 Å) to perform single-crystal structure analysis. semanticscholar.org

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₉H₈O₄ | scispace.com |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P2₁/c | scispace.com |

| a (Å) | 5.3210(8) | scispace.com |

| b (Å) | 4.1825(8) | scispace.com |

| c (Å) | 29.575(2) | scispace.com |

| α (°) | 90 | scispace.com |

| β (°) | 94.659(8) | scispace.com |

| γ (°) | 90 | scispace.com |

| Volume (ų) | 814.3(2) | scispace.com |

| Z (molecules/unit cell) | 4 | |

Biological and Pharmacological Research Applications of 3 Acetyl 4 Hydroxybenzoic Acid

Structure-Activity Relationship (SAR) Studies of 3-Acetyl-4-hydroxybenzoic Acid and its Analogs

The structure-activity relationship (SAR) of this compound and its derivatives is a pivotal area of research, particularly in the development of targeted therapeutic agents. The specific arrangement of the acetyl, hydroxyl, and carboxylic acid groups on the benzene (B151609) ring provides a unique scaffold that can be chemically modified to enhance biological activity and selectivity.

SAR studies on related hydroxybenzoic acid derivatives for other biological activities, such as anti-sickling properties, have highlighted the importance of the relative positions of the hydroxyl and carboxylic acid groups. iomcworld.com While not directly studying the 3-acetyl derivative, this research underscores that modifications to the benzoic acid core can significantly impact biological function. iomcworld.com The introduction of the acetyl group at the 3-position adds another layer of complexity and potential for specific interactions within biological targets, distinguishing its SAR from simpler hydroxybenzoic acids. nih.gov

Enzyme Inhibition and Modulation Studies

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key therapeutic strategy for managing Alzheimer's disease. frontiersin.orgnih.gov While direct inhibitory data for this compound is not extensively documented in the reviewed literature, the broader class of hydroxybenzoic acid derivatives has been investigated for this purpose. These studies provide insights into the structural features that govern cholinesterase inhibition.

Research on a variety of hydroxybenzoic acids has shown that they can act as cholinesterase inhibitors. nih.govexplorationpub.com The inhibitory activity and selectivity between AChE and BChE are highly dependent on the substitution pattern on the benzoic acid ring. For example, studies on a library of 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides revealed that specific substitutions on the aniline (B41778) moiety led to potent and selective inhibitors of either AChE or BChE. nih.govnih.gov For instance, a derivative with a 2-trifluoromethoxy substitution was the most effective AChE inhibitor (IC50 = 36.05 µM), whereas a 2-methoxy substituted analog was the most potent BChE inhibitor (IC50 = 22.23 µM). nih.govnih.gov

Furthermore, studies on other hydroxybenzoic acid derivatives have shown that the number and position of hydroxyl groups, as well as the presence of other substituents, influence the inhibitory potential. frontiersin.orgnih.gov For example, p-hydroxybenzoic acid has been identified as a noncompetitive inhibitor of AChE with an IC50 value of 20.07 µM. nih.gov The presence of the acetyl group at the 3-position in this compound would alter the electronic and steric properties of the molecule compared to p-hydroxybenzoic acid, which could influence its binding to the active or peripheral sites of the cholinesterase enzymes. However, a study screening various hydroxybenzoic acids at a concentration of 100 µM found no inhibitory activity, suggesting that the potency can be highly variable within this class of compounds. researchgate.net

Table 1: Cholinesterase Inhibitory Activity of Selected Hydroxybenzoic Acid Derivatives

| Compound/Derivative | Target Enzyme | IC50 Value | Type of Inhibition | Reference |

|---|---|---|---|---|

| Benzyl(3-hydroxy-4-{[2-(trifluoromethoxy)phenyl]carbamoyl}phenyl)carbamate | AChE | 36.05 µM | Not specified | nih.govnih.gov |

| Benzyl{3-hydroxy-4-[(2-methoxyphenyl)carbamoyl]phenyl}carbamate | BChE | 22.23 µM | Not specified | nih.govnih.gov |

| p-Hydroxybenzoic acid | AChE | 20.07 µM | Noncompetitive | nih.gov |

| Compound 17 (HBAc derivative with 10-carbon spacer) | AChE | 7.7 ± 0.4 µM | Non-competitive | frontiersin.org |

| Compound 18 (HBAc derivative with 10-carbon spacer) | AChE | 7.2 ± 0.5 µM | Non-competitive | frontiersin.org |

| AntiOxBEN1 (Catechol derivative with 6-carbon spacer) | BChE | 85 ± 5 nM | Not specified | frontiersin.org |

| Compound 15 (HBAc derivative with 8-carbon spacer) | BChE | 106 ± 5 nM | Not specified | frontiersin.org |

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, and its inhibition is a target for therapeutic intervention in metabolic diseases. Currently, there is a lack of specific research in the public domain investigating the direct inhibitory effects of this compound on ACCase. The existing literature on ACCase inhibitors focuses on other classes of molecules.

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of great interest for applications in cosmetics and medicine to address hyperpigmentation. nih.govfrontiersin.org Phenolic compounds are a well-known class of tyrosinase inhibitors, often acting as competitive inhibitors by chelating the copper ions in the enzyme's active site. nih.gov

The inhibitory activity of phenolic acids against tyrosinase is influenced by their substitution patterns. For example, the esterification of the carboxylic acid group can impact activity, as seen with methyl p-hydroxybenzoate, which showed a lower IC50 (0.66 mM) than p-hydroxybenzoic acid. nih.gov This suggests that modifications to the carboxylic acid group of this compound could also modulate its tyrosinase inhibitory potential.

Table 2: Tyrosinase Inhibitory Activity of Selected Phenolic Compounds

| Compound | IC50 Value | Type of Inhibition | Reference |

|---|---|---|---|

| p-Hydroxybenzoic acid | 0.98 ± 0.042 mM | Competitive | nih.gov |

| Methyl p-hydroxybenzoate | 0.66 ± 0.025 mM | Competitive | nih.gov |

| Protocatechualdehyde | 0.40 µg/mL | Not specified | nih.gov |

| Succinic acid | 2.943 mM | Mixed | mdpi.com |

| Citric acid | 1.615 mM | Mixed | mdpi.com |

Beyond the well-studied enzymes, the potential for this compound to modulate the activity of other enzymes remains an area with limited specific research. Its structural similarity to other bioactive phenolic acids suggests that it could interact with a variety of enzymatic targets. For instance, various phenolic compounds have been shown to interact with enzymes involved in inflammation and cancer signaling pathways. mdpi.com However, dedicated studies to screen this compound against a broader panel of enzymes are needed to uncover new pharmacological applications.

Receptor Binding and Signaling Pathway Modulation

The ability of this compound and its analogs to bind to specific receptors and modulate downstream signaling pathways is a key area of pharmacological research, particularly in the context of cancer therapy.

One of the most notable applications in this area is its use as a structural backbone for the development of antagonists for the human estrogen receptor alpha (ERα). nih.govmdpi.com In this context, the this compound moiety is designed to interact with the ligand-binding pocket of ERα. Modifications to the 4-hydroxyl group are then introduced to disrupt the receptor's function, specifically the activation function 2 (AF-2) domain, which is crucial for the transcriptional activity of the receptor. nih.govmdpi.com This targeted approach aims to create selective estrogen receptor modulators (SERMs) that can block the proliferative effects of estrogen in breast cancer cells.

Furthermore, studies on the closely related compound, 4-hydroxybenzoic acid, have shown that it can modulate signaling pathways relevant to cancer treatment. For example, 4-hydroxybenzoic acid has been shown to enhance the sensitivity of breast cancer cells to the chemotherapeutic drug adriamycin by acting as a specific inhibitor of histone deacetylase 6 (HDAC6). nih.gov This inhibition leads to the promotion of the HIPK2/p53 pathway, which in turn induces apoptosis and cell cycle arrest in cancer cells. nih.gov Additionally, 4-hydroxybenzoic acid has been found to exert estrogen-like effects in ER-positive breast cancer cells by activating the ERK, PI3K/AKT, and ERα signaling pathways. nih.gov These findings suggest that the hydroxybenzoic acid scaffold can interact with multiple signaling cascades, and the presence of the acetyl group in this compound could further refine these interactions, potentially leading to novel therapeutic applications.

Hydroxycarboxylic Acid Receptors (HCA1, HCA2) Agonism

The hydroxycarboxylic acid (HCA) receptors, a family of G-protein coupled receptors, are crucial in regulating metabolic processes. nih.govnih.gov This receptor family includes HCA1 (GPR81), HCA2 (GPR109A), and HCA3 (GPR109B), which are activated by metabolic intermediates like lactate (B86563), β-hydroxybutyrate, and 3-hydroxyoctanoic acid, respectively. nih.govmedchemexpress.com Activation of these receptors, particularly HCA1 and HCA2, which are highly expressed in adipocytes, leads to the inhibition of lipolysis, making them attractive targets for the treatment of dyslipidemia. nih.govresearchgate.net

Research has identified that certain benzoic acid derivatives can act as agonists for these receptors. nih.gov Specifically, 3-hydroxybenzoic acid has been shown to be an agonist for both HCA1 and HCA2. researchgate.net Another related compound, 3,5-dihydroxybenzoic acid (3,5-DHBA), is a specific agonist for HCA1. researchgate.net These findings suggest that compounds with a similar structural backbone to this compound have the potential to modulate the activity of HCA receptors, although direct studies on this compound's agonism are not extensively detailed in the provided results.

Estrogen Receptor Interactions and Estrogenic Activity

The estrogen receptor (ER) plays a vital role in the development and progression of certain types of breast cancer. nih.gov Compounds that interact with this receptor can exhibit estrogenic or anti-estrogenic activity. Research on a related compound, 4-hydroxybenzoic acid, has shown that it can promote the proliferation of ER-positive breast cancer cells (MCF-7). nih.govdntb.gov.ua This effect was found to be dependent on the estrogen receptor, as it was mitigated by an ER antagonist. nih.govdntb.gov.ua The mechanism of this estrogen-like effect involves the activation of the ERK, PI3K/AKT, and ERα signaling pathways. nih.gov

Furthermore, a study involving the esterification of the C4-OH portion of a compound with this compound influenced the hydrophobic network formation within the estrogen receptor's ligand-binding domain. nih.gov This indicates that this compound can be incorporated into larger molecules to modulate their interaction with the estrogen receptor.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a key regulator of cellular defense against oxidative stress. nih.gov Activation of this pathway leads to the expression of antioxidant and detoxification enzymes. researchgate.netmdpi.com Several phytochemicals, including some hydroxybenzoic acids, have been shown to activate the Nrf2 pathway. nih.gov For instance, protocatechuic acid (3,4-dihydroxybenzoic acid) activates Nrf2, enhancing the antioxidant defense systems. nih.gov While direct evidence for this compound activating the Nrf2 pathway is not explicitly detailed, the known activity of structurally similar compounds suggests it as a potential area for future investigation. The activation of Nrf2 by various compounds has been shown to be beneficial in models of oxidative stress-related diseases. researchgate.netpreprints.org

Antimicrobial Investigations

This compound and its derivatives have been investigated for their ability to inhibit the growth of various microorganisms.

Antibacterial Activity

Studies have shown that some hydroxybenzoic acid derivatives possess antibacterial properties. medchemexpress.comnih.gov For example, 4-hydroxybenzoic acid has been found to inhibit the growth of most gram-positive and some gram-negative bacteria. medchemexpress.com Derivatives of 3-acetyl-4-hydroxy-2,1-benzothiazine have also been synthesized and have shown moderate to good antibacterial activity. researchgate.net While specific minimum inhibitory concentration (MIC) values for this compound are not provided in the search results, the general activity of related compounds suggests its potential as an antibacterial agent.

Antifungal Activity

The antifungal potential of benzoic acid derivatives has been a subject of significant research. researchgate.netscirp.orgnih.gov Analogs of crassinervic acid, synthesized from methyl 3-acetyl-4-hydroxybenzoate, have demonstrated antifungal activity against Cladosporium cladosporioides. researchgate.net The research highlighted the structure-activity relationships for this class of compounds. researchgate.net Additionally, derivatives of 4-hydroxybenzoic acid have shown strong antifungal activity against phytopathogenic fungi such as Botrytis cinerea and Sclerotinia sclerotiorum. nih.gov

Table 1: Antifungal Activity of a 4-Hydroxybenzoic Acid Derivative

| Fungal Species | Antifungal Activity (%) |

|---|---|

| Botrytis cinerea | 82.1 |

| Sclerotinia sclerotiorum | ~96.8 |

| Cerrena unicolor | 85.9 |

Data derived from a study on a tert-butyl-salicylic aldehyde derivative of 4-hydroxybenzoic acid. nih.gov

Antiviral Activity

Research into the antiviral properties of hydroxybenzoic acid derivatives has yielded some promising results. While a study on the autooxidation products of catechinic acid reported 4-hydroxybenzoic acid as having antiviral activity against Herpes Simplex Virus 1 and 2, subsequent, more rigorous analysis using modern analytical techniques did not confirm the presence of 4-hydroxybenzoic acid in the active mixture. nih.gov However, other studies have indicated that compounds like luteolin (B72000) and rosmarinic acid, which share some structural similarities with hydroxybenzoic acids, exhibit antiviral effects against various viruses, including SARS-CoV-2. mdpi.com There is also mention of anti-HIV-1 activity in some N′-substituted benzylidene derivatives. researchgate.net

Anti-algal Activity

Research into the direct anti-algal properties of this compound is not extensively documented in publicly available literature. However, studies on related hydroxybenzoic acid compounds provide some context. For instance, p-hydroxybenzoic acid has been reported to possess anti-algal activity. iomcworld.com In one study, 4-hydroxybenzoic acid (4-HBA) demonstrated low toxicity to the freshwater green alga Pseudokirchneriella subcapitata, with a 72-hour median inhibition concentration (IC50) of 9.9 mmol/L. nih.gov Interestingly, at lower concentrations (0.1 to 1.0 mmol/L), 4-HBA was found to stimulate the growth of this alga. nih.gov

In a study investigating the effects of magnetic Fe3O4 nanoparticles on the allelopathic properties of p-hydroxybenzoic acid (p-Ha) against the bloom-forming Microcystis aeruginosa, it was found that the nanoparticles enhanced the algal suppression by p-Ha. researchgate.net This suggests that the anti-algal activity of hydroxybenzoic acids can be influenced by other environmental factors.

Anti-Inflammatory and Antioxidant Properties

The anti-inflammatory and antioxidant potential of various hydroxybenzoic acid derivatives has been a subject of scientific investigation. While direct studies on this compound are limited, research on analogous compounds highlights the therapeutic promise of this chemical class.

For example, 3,5-dimethoxy-4-hydroxybenzoic acid has demonstrated both analgesic and anti-inflammatory effects by inhibiting acetic acid-induced pain and decreasing egg albumin-induced edema in animal models. iomcworld.comnih.gov The antioxidant capacity of hydroxybenzoic acids is often linked to their molecular structure, particularly the number and position of hydroxyl groups on the aromatic ring. nih.gov These groups can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. nih.gov Research has shown that dihydroxybenzoic acids can activate the Nrf2 signaling pathway, which boosts the expression of antioxidant enzymes. nih.gov

Derivatives of hydroxybenzoic acid have been shown to possess antioxidant properties against superoxide (B77818) radicals. researchgate.net The position of the hydroxyl group relative to the carboxylate group is a critical determinant of this activity, with ortho and para positions showing the most significant effects. researchgate.net Furthermore, some hydroxybenzoic acid derivatives have been investigated as dual-target ligands, acting as both mitochondriotropic antioxidants and cholinesterase inhibitors, which could be relevant for neurodegenerative diseases. frontiersin.org

Anticancer Research and Cytotoxicity Profiling

This compound has been utilized as a precursor in the synthesis of novel compounds with potential anticancer activities. In one study, it was used to prepare derivatives of oleanolic acid and glycyrrhetinic acid. nih.gov The resulting compounds were then evaluated for their cytotoxic effects against a panel of human cancer cell lines.

The study synthesized a series of oleanolic acid (OA) and glycyrrhetinic acid (GA) derivatives incorporating various biologically active organic acids, including acetyl 4-hydroxybenzoic acid. nih.gov The cytotoxic activities of these new compounds were tested against five cancer cell lines: SGC-7901 (gastric cancer), MCF-7 (breast cancer), Eca-109 (esophageal cancer), HeLa (cervical cancer), and Hep-G2 (hepatoma cancer). nih.gov

Table 1: Cytotoxic Activity of Selected Oleanolic and Glycyrrhetinic Acid Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

| 3m | SGC-7901 | 7.57 ± 0.64 |

| MCF-7 | 5.51 ± 0.41 | |

| Eca-109 | 5.03 ± 0.56 | |

| Hep-G2 | 4.11 ± 0.73 | |

| 5b | Hep-G2 | 3.74 ± 0.18 |

| 3l | HeLa | 4.32 ± 0.89 |

| Data sourced from a study on oleanolic and glycyrrhetinic acid derivatives. nih.gov |

In another research endeavor, this compound served as a starting material for the synthesis of a copper-based metal-organic framework (Cu-MOF), designated LDU-1. nih.gov While the ligand itself showed poor anticancer activity, the resulting LDU-1 complex exhibited moderate inhibitory effects against several cancer cell lines, including A549 (lung adenocarcinoma), MCF-7 (breast cancer), K562 (erythroleukemia), and B16F10 (murine melanoma). nih.govsemanticscholar.org The IC50 values for LDU-1 ranged from 14.53 to 32.47 μM, suggesting a synergistic enhancement of cytotoxicity between the metal ions and the organic linker derived from this compound. nih.govsemanticscholar.org

Anti-Sickling Properties

The potential of benzoic acid derivatives to inhibit the sickling of red blood cells in sickle cell disease (SCD) has been an area of research interest. However, direct studies on the anti-sickling properties of this compound are not prominent in the available scientific literature.

Research has focused on other related compounds. For example, p-hydroxybenzoic acid has been reported to have anti-sickling activity. iomcworld.com Similarly, 3,5-dimethoxy-4-hydroxybenzoic acid was found to inhibit the polymerization of hemoglobin S (HbS), a key event in the sickling process. iomcworld.comnih.gov Other benzoic acid derivatives, such as vanillic acid, syringic acid, and ferulic acid, have also been confirmed to possess anti-sickling properties in vitro. iomcworld.com

One mechanism by which certain compounds exert their anti-sickling effect is through the acetylation of hemoglobin. iomcworld.com For instance, acetyl-3,5-dibromosalicylic acid, a derivative of aspirin, has been reported to have anti-sickling effects. iomcworld.com This suggests that the acetyl group, such as that present in this compound, could potentially play a role in such activity, though this remains to be experimentally verified for this specific compound.

Herbicidal Activity

Derivatives of this compound have been synthesized and evaluated for their potential as herbicides. A study focused on a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives demonstrated notable herbicidal activity. researchgate.net

In this research, several of the synthesized compounds (T13, T15, T22, and T24) showed good herbicidal activity at a concentration of 100 μg/mL. researchgate.net Notably, compounds T22 and T24 exhibited promising post-emergent herbicidal effects against Brassica campestris and Amaranthus retroflexus even at a lower dosage of 375 g/ha in greenhouse tests. researchgate.net

The structure-activity relationship studies within this research indicated that the nature of the acetyl group was crucial for the herbicidal activity. researchgate.net Specifically, the introduction of a phenoxyacetyl group at the 3-position of the 2,1-benzothiazine structure was found to be beneficial for enhancing the herbicidal properties. researchgate.net This line of research suggests that 3-phenoxyacetyl-4-hydroxy-2,1-benzothiazine could be a valuable lead compound for the development of new herbicides. researchgate.net

Table 2: Herbicidal Activity of Selected 3-Acetyl-4-hydroxy-2,1-benzothiazine Derivatives

| Compound | Target Weed | Dosage | Activity |

| T13, T15, T22, T24 | - | 100 μg/mL | Good |

| T22, T24 | Brassica campestris, Amaranthus retroflexus | 375 g/ha | Promising post-emergent |

| Data from a study on 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives. researchgate.net |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, B3LYP)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of 3-Acetyl-4-hydroxybenzoic acid. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a widely used hybrid functional that combines the accuracy of ab initio methods with the computational efficiency of DFT, making it suitable for studying molecules of this size.

These calculations typically begin with a geometry optimization of the molecule's structure to find its most stable energetic conformation. Using a suitable basis set, such as 6-311++G(d,p) or 6-31G(d), the method calculates key structural parameters. riken.jpnih.gov Studies on related hydroxybenzoic acids have demonstrated that DFT calculations can accurately determine bond lengths, bond angles, and dihedral angles. nih.gov For this compound, these calculations would reveal the planarity of the benzene (B151609) ring and the orientation of the carboxylic acid, hydroxyl, and acetyl substituents. The optimized geometry is the foundation for subsequent calculations, including vibrational frequencies, electronic properties, and molecular orbital analysis. arabjchem.org

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ring) | Average bond length within the aromatic ring | ~1.39 Å |

| C-COOH | Bond length between the ring and carboxylic carbon | ~1.48 Å |

| C=O (acid) | Carbonyl bond length in the carboxylic acid group | ~1.21 Å |

| C-OH (acid) | Bond length in the carboxylic acid group | ~1.35 Å |

| C-OH (phenolic) | Bond length of the phenolic hydroxyl group | ~1.36 Å |

| C-C (acetyl) | Bond length between the ring and acetyl carbon | ~1.50 Å |

| C=O (acetyl) | Carbonyl bond length in the acetyl group | ~1.23 Å |

| ∠CCOH (acid) | Bond angle within the carboxylic acid group | ~119° |

| ∠CCC (ring) | Average internal bond angle of the benzene ring | ~120° |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.gov For this compound, docking simulations can identify potential biological targets and elucidate the specific molecular interactions that stabilize the ligand-receptor complex. This information is crucial for understanding its potential pharmacological activity. figshare.com

The process involves preparing the 3D structures of both the ligand (this compound) and the target protein. Docking software, such as Autodock, then systematically explores various binding poses of the ligand within the active site of the protein, scoring each pose based on a force field that estimates the binding affinity. arabjchem.orgnih.gov Hydroxybenzoic acid derivatives have been studied as inhibitors of enzymes like acetylcholinesterase (AChE), where interactions with key amino acid residues in the active site are critical for inhibition. nih.govresearchgate.net For this compound, key interactions would likely involve:

Hydrogen Bonding: The carboxylic acid and phenolic hydroxyl groups are potent hydrogen bond donors and acceptors.

Hydrophobic Interactions: The aromatic ring can engage in π-π stacking or other hydrophobic interactions with nonpolar residues.

Electrostatic Interactions: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor.

These simulations can predict binding energy (e.g., in kcal/mol) and identify the specific amino acid residues involved in the interaction, providing a rationale for the molecule's biological activity. mdpi.com

Table 2: Potential Protein-Ligand Interactions for this compound based on Docking Studies of Similar Compounds

| Potential Target | Key Interacting Residues (Example) | Type of Interaction | Reference Compound Class |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Trp84, Tyr334, Phe330 | Hydrogen Bonding, π-π Stacking | Hydroxybenzoic Acids nih.govresearchgate.net |

| Lipoxygenase (LOX) | His, Phe, Ile | Metal Coordination, Hydrophobic Interactions | Quinolinone-benzoic acid hybrids mdpi.com |

| Tyrosinase | His, Asn, Val | Hydrogen Bonding, Hydrophobic Interactions | Benzoic Acid Derivatives rsc.org |

Structure-Activity Relationship (SAR) Derivation from Computational Models

By comparing this compound with a series of structurally related analogues (e.g., those lacking the acetyl group or with substituents at different positions), computational models can quantify the impact of each feature. For instance, studies on phenolic acids have shown that the number and position of hydroxyl groups are critical for antioxidant activity. science.govresearchgate.net The acetyl group, being an electron-withdrawing group, can modulate the electronic properties of the aromatic ring and the acidity of the phenolic proton, thereby influencing reactivity and binding interactions. science.gov

Table 3: Hypothetical Structure-Activity Relationship Profile for this compound

| Functional Group | Position | Potential Contribution to Activity |

|---|---|---|

| Carboxylic Acid (-COOH) | C1 | Key site for hydrogen bonding; contributes to polarity and potential salt bridge formation. |

| Hydroxyl (-OH) | C4 | Potent hydrogen bond donor/acceptor; crucial for antioxidant activity via hydrogen atom transfer. |

| Acetyl (-COCH₃) | C3 | Influences electronic distribution (electron-withdrawing); acts as a hydrogen bond acceptor; provides steric bulk that can affect binding orientation. |

Prediction of Electronic Reactivity Descriptors and Molecular Electrostatic Potential Surfaces (MEPS)

The electronic reactivity of this compound can be predicted using descriptors derived from the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) relates to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons.

From these energies, several global reactivity descriptors can be calculated: nih.govarabjchem.org

Ionization Potential (I) ≈ -EHOMO: The energy required to remove an electron.

Electron Affinity (A) ≈ -ELUMO: The energy released when an electron is added.

Chemical Hardness (η) = (I - A) / 2: A measure of the molecule's resistance to change in its electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile.

A Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution on the molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, with different colors indicating regions of varying charge. Typically, red indicates negative potential (nucleophilic sites, rich in electrons, e.g., around carbonyl oxygens), while blue indicates positive potential (electrophilic sites, electron-poor, e.g., around the acidic proton). researchgate.netsemanticscholar.org The MEP surface for this compound would highlight the carbonyl oxygens and phenolic oxygen as primary sites for electrophilic attack, and the hydroxyl and carboxylic protons as sites for nucleophilic attack.

Table 4: Key Electronic Reactivity Descriptors Note: The values are qualitative descriptions based on the expected properties of the functional groups.

| Descriptor | Definition | Predicted Significance for this compound |

|---|---|---|

| EHOMO | Energy of the highest occupied molecular orbital | Relatively high, indicating good electron-donating capacity (associated with the phenolic ring). |

| ELUMO | Energy of the lowest unoccupied molecular orbital | Relatively low, indicating capacity to accept electrons (associated with the π* orbitals of the ring and carbonyls). |

| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap suggests higher reactivity and polarizability. |

| Chemical Hardness (η) | Resistance to electron cloud deformation | Expected to be moderately soft, indicating reactivity. |

| Electrophilicity Index (ω) | Capacity to accept electrons | Moderate to high, indicating it can act as a strong electrophile. arabjchem.org |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. wisc.edu It provides a detailed picture of the bonding and orbital interactions that contribute to molecular stability. researchgate.net

For this compound, NBO analysis would quantify the delocalization of electron density from the lone pairs of the oxygen atoms (in the hydroxyl, carboxyl, and acetyl groups) into the antibonding orbitals (σ* or π) of adjacent bonds. These interactions are evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction. arabjchem.org A higher E(2) value indicates a stronger interaction and greater stabilization. Key interactions would include the delocalization from the phenolic oxygen lone pair into the π orbitals of the aromatic ring, which contributes significantly to the molecule's electronic structure and reactivity. nih.gov

Table 5: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) Note: This table presents hypothetical but chemically reasonable interactions for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type & Significance |

|---|---|---|---|

| LP (O) of phenolic -OH | π* (C-C) of ring | High | Strong hyperconjugation, activates the ring, stabilizes the molecule. |

| LP (O) of C=O (acid) | σ* (C-OH) of acid | Moderate | Intramolecular charge transfer, influences acidity and conformation. |

| LP (O) of C=O (acetyl) | π* (C-C) of ring | Moderate | Electron delocalization, contributes to the electron-withdrawing nature of the group. |

| π (C-C) of ring | π* (C=O) of acid | Moderate | Conjugation between the ring and the carboxyl group, enhances planarity. |

Derivatives and Analogs of 3 Acetyl 4 Hydroxybenzoic Acid in Research

Design and Synthesis of Novel Derivatives

The generation of derivatives from 3-acetyl-4-hydroxybenzoic acid often begins with its own multi-step synthesis, establishing it as a key intermediate. A common pathway starts from 4-hydroxybenzoic acid, which first undergoes esterification with methanol (B129727) in the presence of a sulfuric acid catalyst to produce methyl 4-hydroxybenzoate (B8730719). semanticscholar.orgresearchgate.netugm.ac.id This is followed by an acid-catalyzed acetylation using acetic anhydride (B1165640) to yield methyl 4-acetoxybenzoate. semanticscholar.orgresearchgate.netugm.ac.id The crucial step is a solvent-free Fries rearrangement of methyl 4-acetoxybenzoate, using aluminum chloride (AlCl₃) as a catalyst, which relocates the acetyl group to the C3 position of the benzene (B151609) ring, yielding the target intermediate, this compound. semanticscholar.orgresearchgate.netugm.ac.id

Once obtained, this compound serves as a versatile starting block for designing more complex molecules. One major class of derivatives synthesized from this intermediate is chalcones. Through a Claisen-Schmidt condensation reaction, this compound is reacted with various substituted benzaldehyde (B42025) derivatives (such as p-anisaldehyde and veratraldehyde) in a basic medium to produce 2'-hydroxychalcone-5'-carboxylic acid derivatives. semanticscholar.orgresearchgate.netugm.ac.id These chalcones can be further cyclized to create flavanone-6-carboxylic acids. semanticscholar.orgresearchgate.netugm.ac.id

A similar design strategy is applied to the isomeric 3-acetyl-2-hydroxybenzoic acid (also known as 3-keto salicylic (B10762653) acid) to create chalcone (B49325) derivatives. The synthesis involves the acetylation of salicylic acid, followed by a Fries rearrangement to introduce the acetyl group at the 3-position. nih.gov This 3-acetyl salicylic acid intermediate is then condensed with various substituted aromatic aldehydes to yield a library of 3-keto salicylic acid chalcones. nih.gov Further modifications include the synthesis of related amides. nih.gov

Another synthetic approach involves linking the carboxyl group of acetylated hydroxybenzoic acids to other biologically active molecules. For instance, acetyl 4-hydroxybenzoic acid has been esterified to the 3-OH position of oleanolic acid (OA) and glycyrrhetinic acid (GA), creating novel hybrid derivatives. dovepress.com

Evaluation of Modified Structures for Enhanced Bioactivity

The modification of the this compound scaffold has led to derivatives with significantly enhanced and often highly specific biological activities. A prominent example is the evaluation of 3-keto salicylic acid chalcones as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. nih.gov

The inhibitory activity of these compounds is tested against the two key functions of the integrase enzyme: 3'-end processing (3'-P) and strand transfer (ST). Structure-activity relationship (SAR) studies revealed that substitutions on the chalcone's styryl group dramatically influence potency and selectivity. For example, compound 15 (5-bromo-3-[3-(4-bromophenyl)acryloyl]-2-hydroxybenzoic acid) showed activity against both 3'-processing and strand transfer, whereas compound 25 (5-bromo-2-hydroxy-3-[3-(2,3,6-trichlorophenyl)acryloyl]benzoic acid) was selectively active against the strand transfer step. nih.gov The most active compounds also demonstrated the ability to inhibit HIV-1 replication in cell-based assays, with potencies corresponding to their enzyme inhibition levels. nih.gov

Derivatives created by linking acetyl 4-hydroxybenzoic acid with triterpenoids like oleanolic acid (OA) and glycyrrhetinic acid (GA) have been evaluated for their cytotoxic properties against various human cancer cell lines. The resulting ester derivatives were tested using the MTT viability assay. One such derivative, compound 3m , which incorporates acetyl 3-hydroxybenzoic acid with oleanolic acid, displayed particularly high inhibitory activity against gastric (SGC-7901), breast (MCF-7), and esophageal (Eca-109) cancer cell lines. dovepress.com

Bioactivity of 3-Keto Salicylic Acid Chalcone Derivatives against HIV-1 Integrase

The table below summarizes the inhibitory concentrations (IC₅₀) of selected chalcone derivatives against the 3'-end processing and strand transfer (ST) activities of HIV-1 integrase. nih.gov

| Compound | Substituent (R₁) | Substituent on Styryl Ring (Ring B) | IC₅₀ 3'-Processing (µM) | IC₅₀ Strand Transfer (µM) |

|---|---|---|---|---|

| 10 | Br | Unsubstituted | 75 | 25 |

| 14 | Br | 4-Cl | >100 | 15 ± 2 |

| 15 | Br | 4-Br | 11 ± 4 | 5 ± 2 |

| 25 | Br | 2,3,6-tri-Cl | >100 | 3.7 ± 0.6 |

Application of Derivatives as Lead Compounds in Drug Discovery

The targeted design and evaluation of derivatives based on the 3-acetyl-hydroxybenzoic acid scaffold have identified them as valuable lead compounds for drug discovery. A lead compound is a chemical starting point for the development of new drugs.

The series of 3-keto salicylic acid chalcones serve as a clear example of this application. Having been identified as novel inhibitors of HIV-1 integrase, they represent a new chemical class for the development of antiretroviral therapies. nih.gov The most potent compounds from this series, such as compound 25 , are considered strong lead candidates for further optimization. nih.gov To guide this process, researchers have employed computational techniques like 3D quantitative structure-activity relationship (3D-QSAR) modeling. nih.gov These models help to predict the activity of yet-to-be-synthesized derivatives, allowing for a more rational design of compounds with improved potency and better pharmacological profiles. nih.gov

Similarly, the discovery of potent cytotoxic activity in derivatives combining acetylated hydroxybenzoic acids with natural products like oleanolic and glycyrrhetinic acids positions them as lead compounds in the field of oncology. dovepress.com Compound 3m , with its high inhibitory effects on multiple cancer cell lines, is a promising starting point for developing new anticancer agents. dovepress.com Further research would focus on optimizing its structure to enhance efficacy and selectivity against cancer cells while minimizing toxicity to normal cells.

These examples underscore the strategic importance of the this compound core structure as a foundation for generating diverse molecular architectures that can be tailored to interact with specific biological targets, thereby fueling the pipeline of modern drug discovery.

Q & A

Q. What are the established synthetic routes for 3-acetyl-4-hydroxybenzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Electrochemical copolymerization : Cyclic voltammetry can be employed to synthesize derivatives, as demonstrated for poly(aniline-co-3-amino-4-hydroxybenzoic acid) . Adjusting voltage and electrolyte composition optimizes polymerization efficiency.

- Enzymatic catalysis : Enzymatic routes (e.g., using lipases or esterases) may enhance regioselectivity and reduce byproducts, as seen in hydroxy acid synthesis . Temperature (25–40°C) and pH (6–8) are critical for enzyme activity.

- Acetylation of 4-hydroxybenzoic acid : Acetic anhydride in acidic or basic media introduces the acetyl group. Reaction time (2–6 hours) and stoichiometry (1:1.2 molar ratio of substrate to acetylating agent) affect yield .

Q. How can the structural integrity of this compound be validated post-synthesis?

- Methodological Answer :

- X-ray crystallography : Resolve crystal structures to confirm molecular geometry. A trigonal-bipyramidal crystal system was reported for this compound (space group P1, a = 7.02 Å, b = 9.15 Å, c = 10.30 Å) .

- Spectroscopic techniques :

- FTIR : Validate functional groups (e.g., O–H stretch at 3200–3500 cm⁻¹, C=O at 1680–1720 cm⁻¹) .

- NMR : Assign peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, acetyl CH₃ at δ 2.3–2.6 ppm) .

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

- Methodological Answer :

Advanced Research Questions

Q. How does this compound interact with biological macromolecules, and what techniques elucidate these interactions?

- Methodological Answer :

- DNA binding studies :

- UV-Vis spectroscopy : Monitor hypochromism at 260 nm to assess intercalation .

- Viscosity measurements : Increased DNA viscosity upon binding suggests groove-binding modes .

- Density Functional Theory (DFT) : Calculate binding energies (e.g., ΔG = −25.6 kJ/mol) to predict interaction thermodynamics .

Q. What strategies address contradictions in reported stability data for this compound under varying pH and temperature?

Q. How can enantiomeric purity of this compound derivatives be ensured during synthesis?

Q. What computational approaches predict the thermodynamic properties of this compound in solvent systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.